Apelin-13 tritrifluoroacetate is a synthetic peptide derived from the apelin family, which plays a pivotal role in various physiological processes. The compound is notable for its interaction with the APJ receptor, a G protein-coupled receptor involved in cardiovascular regulation, fluid homeostasis, and metabolic processes. The apelin gene encodes several bioactive peptides, including apelin-36, apelin-17, and apelin-13, with apelin-13 being particularly significant due to its potent biological activity.
The synthesis of apelin-13 tritrifluoroacetate involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the peptide chain while controlling the sequence and purity of the final product.
Apelin-13 tritrifluoroacetate participates in various biochemical reactions primarily through its interaction with the APJ receptor. Upon binding, it activates intracellular signaling pathways that regulate cardiovascular functions and metabolic processes.
The mechanism of action of apelin-13 tritrifluoroacetate involves its binding to the APJ receptor, which triggers downstream signaling pathways:
Research indicates that apelin peptides can also impact inflammatory responses and have potential therapeutic applications in conditions like hypertension and heart failure.
Apelin-13 tritrifluoroacetate has several scientific applications:
Apelin-13 (sequence: Pyr¹-Arg²-Pro³-Arg⁴-Leu⁵-Ser⁶-His⁷-Lys⁸-Gly⁹-Pro¹⁰-Met¹¹-Pro¹²-Phe¹³) adopts a random coil conformation in aqueous solution but exhibits structural order at its C-terminus upon interaction with the APJ receptor, a class A GPCR. Key structural features governing binding include:
Table 1: Key Binding Domains of APJ for Apelin-13
| APJ Domain | Residues | Interaction with Apelin-13 | Functional Consequence |
|---|---|---|---|
| Extracellular Loop 2 | E168, D172 | Salt bridges with R², R⁴ | Stabilizes peptide docking |
| Transmembrane Helix 1 | F85, Y89 | Hydrophobic packing with P¹², F¹³ | Anchors C-terminus |
| Transmembrane Helix 7 | S³⁴⁸ (phosphorylation site) | H-bond with H⁷ | Modulates β-arrestin recruitment |
| Sodium Binding Pocket | D9⁴⁹, N³⁰⁶ | Allosteric regulation | Attenuates basal activity |
Notably, residue R¹⁶⁸ in TM4 forms a pivotal ionic interaction with apelin-13’s C-terminal carboxylate. Mutation (R168H) eliminates both apelin-13 binding and G protein signaling [2] [6].
Apelin-13 binding induces conformational changes in APJ that activate heterotrimeric G proteins, primarily:
Table 2: Primary Signaling Pathways Activated by Apelin-13/APJ
| Pathway | Effector Molecules | Biological Output | Tissue/Cell Type |
|---|---|---|---|
| Gαi/cAMP | ↓ Adenylate cyclase, ↓ cAMP | Cardioprotection, Metabolic regulation | Cardiomyocytes, Adipocytes |
| Gαq/PLCβ | ↑ IP₃, ↑ DAG, ↑ Ca²⁺ | Vasoconstriction (endothelium-denuded vessels) | Vascular smooth muscle |
| Gβγ/PI3K | ↑ Akt phosphorylation | Angiogenesis, Cell survival | Endothelial cells |
| Gα₁₂/RhoA | ↑ RhoGEF, ↑ ROCK | Cytoskeletal remodeling | Podocytes, Neurons |
Additionally, apelin-13 stimulates ERK1/2 phosphorylation via both G protein-dependent (Ras-Raf-MEK) and -independent (β-arrestin-scaffolded) mechanisms [6] [8].
Apelin-13 exhibits balanced agonism at APJ, but specific modifications induce signaling bias:
Table 3: Biased Agonism Profiles of Apelin-13 Analogs
| Compound | Modification | Gαi1 EC₅₀ (nM) | β-Arrestin EC₅₀ (nM) | Bias Factor (ΔΔlog(τ/Kₐ)) |
|---|---|---|---|---|
| Apelin-13 | None | 1.1 | 35 | 0 (reference) |
| SBL-AP-058 | Nα-Me-Phe¹³ | 0.4 | 275 | +1.52 (Gαi-biased) |
| SBL-AP-049 | Guanidino-Phe¹³ | 0.9 | 864 | +2.01 (Gαi-biased) |
| Compound III | C-terminal macrocycle | 0.7 | 210 | +1.87 (Gαi-biased) |
Biased analogs prevent APJ internalization and desensitization, making them valuable for chronic cardiovascular diseases where β-arrestin drives hypertrophy [4] [6].
The sodium pocket in APJ, located between TM1-TM2-TM7 and coordinated by D⁹⁴⁹, N³⁰⁶, and S³¹⁰, allosterically regulates apelin-13 binding:
Table 4: Orthosteric vs. Allosteric Binding Modes
| Feature | Apelin-13 (Orthosteric) | CMF-019 (Allosteric) | Sodium Ion |
|---|---|---|---|
| Binding Site | ECL2/TM1/TM7 | TM3/4/5/6 pocket | D⁹⁴⁹/N³⁰⁶/S³¹⁰ |
| Key Interactions | R⁴-E168, F¹³-F85, R¹⁶⁸-F¹³-carboxylate | F²⁵⁶, W²⁸⁰, Y³⁰⁹ | Ionic coordination |
| Effect on Sodium Pocket | Displaces Na⁺ upon binding | No direct interaction | Stabilizes inactive state |
| β-Arrestin Recruitment | Strong (Emax = 100%) | Weak (Emax = 15%) | N/A |
These findings highlight the sodium pocket as a druggable site for developing G protein-biased APJ agonists resistant to desensitization.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2